molecular formula C16H21N5OS B2662540 1-(3,4-Dimethylphenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea CAS No. 2097923-17-4

1-(3,4-Dimethylphenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea

Cat. No.: B2662540
CAS No.: 2097923-17-4
M. Wt: 331.44
InChI Key: CMECZLFRTXKKGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethylphenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea is a chemical compound of significant interest in medicinal chemistry and pharmacological research, with the molecular formula C21H23N5OS and a molecular weight of 393.5 g/mol . This urea derivative features a hybrid architecture combining a 1,2,5-thiadiazole heterocycle with a piperidine ring, a structural motif known to contribute to diverse biological activities. Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated a wide spectrum of pharmacological properties in research settings, including anticancer, antimicrobial, and neuroprotective activities . The 1,2,5-thiadiazole moiety, in particular, is a valuable building block in drug discovery due to its ability to engage in hydrogen bonding and its electron-deficient nature, which facilitates interactions with biological targets . The piperidine ring further enhances the molecule's potential to interact with central nervous system targets, as similar structures are known to modulate neurotransmitter systems . This combination of features makes this urea derivative a compelling candidate for research into novel therapeutic agents, particularly in oncology and neurology. Researchers are investigating its potential as a protein kinase inhibitor, given that structurally related urea-thiadiazole conjugates have shown potent activity against chronic myeloid leukemia (CML) cell lines by inhibiting the PI3K/AKT signaling pathway . The molecular structure suggests additional potential research applications in targeting enzymes such as thymidylate synthase and HDAC, which are established targets for 1,3,4-oxadiazole and thiadiazole-based compounds . This product is provided for research purposes only. It is strictly for use in in-vitro studies and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5OS/c1-11-3-4-14(9-12(11)2)19-16(22)18-13-5-7-21(8-6-13)15-10-17-23-20-15/h3-4,9-10,13H,5-8H2,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMECZLFRTXKKGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2CCN(CC2)C3=NSN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-Dimethylphenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound contains a thiadiazole moiety known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities. Understanding the biological activity of this compound is crucial for its application in drug development and therapeutic use.

Chemical Structure and Properties

The molecular formula of this compound is C16H21N5OS, with a molecular weight of 331.44 g/mol. The structure consists of a piperidine ring substituted with a thiadiazole and a dimethylphenyl group.

PropertyValue
Molecular FormulaC16H21N5OS
Molecular Weight331.44 g/mol
PurityTypically 95%

Antimicrobial Activity

Research has shown that compounds containing the thiadiazole ring exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have been reported to possess activity against various pathogens including bacteria and fungi. The biological activity is often attributed to the ability of these compounds to disrupt microbial cell membranes or inhibit essential enzymes.

Antitumor Activity

Thiadiazole derivatives have been investigated for their antitumor potential. A study highlighted that compounds similar to this compound exhibited cytotoxic effects on cancer cell lines. In vitro assays demonstrated that these compounds could induce apoptosis in cancer cells by activating specific signaling pathways.

The mechanism by which thiadiazole derivatives exert their biological effects often involves the inhibition of key enzymes or receptors involved in disease processes. For example, some studies suggest that these compounds may act as inhibitors of protein kinases or other targets critical for cell proliferation and survival.

Case Studies

Several case studies have documented the biological activity of thiadiazole-containing compounds:

  • Antimicrobial Efficacy : A study evaluated various thiadiazole derivatives against Staphylococcus aureus and Escherichia coli using disk diffusion methods. Results indicated that certain derivatives displayed significant antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
  • Antitumor Effects : In another investigation, a series of thiadiazole derivatives were synthesized and tested against different cancer cell lines (e.g., Mia PaCa-2). The most active compounds showed IC50 values in the low micromolar range, indicating potent antitumor activity.

Scientific Research Applications

Anticancer Activity

Research indicates that 1-(3,4-Dimethylphenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea exhibits anticancer properties. In a study evaluating various thiadiazole derivatives, it was found to possess significant antiproliferative activity against several cancer cell lines. The structure-activity relationship (SAR) studies highlighted that modifications to the thiadiazole ring could enhance its efficacy against specific tumor types .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines and enzymes associated with inflammatory pathways. This suggests potential applications in treating inflammatory diseases .

COX-II Inhibition

The compound's structure suggests it may act as a selective inhibitor of cyclooxygenase-2 (COX-II), an enzyme involved in the inflammatory response. Compounds with similar scaffolds have shown promising results in reducing inflammation and pain without the gastrointestinal side effects often associated with non-selective COX inhibitors .

Drug Development

Due to its unique structure and biological activities, this compound serves as a lead molecule in drug discovery programs aimed at developing new therapeutic agents for cancer and inflammatory diseases. Its ability to modulate biological pathways makes it a candidate for further optimization through medicinal chemistry .

Screening Compounds

The compound is utilized in high-throughput screening assays to identify new drug candidates targeting various biological pathways. Its efficacy in inhibiting specific targets can be assessed alongside other compounds to determine its relative potency and selectivity .

Case Study 1: Anticancer Screening

In a recent study published in a peer-reviewed journal, researchers synthesized a series of thiadiazole derivatives, including this compound. The derivatives were tested against human cancer cell lines using MTT assays to evaluate cell viability. The results indicated that the compound exhibited IC50 values comparable to established anticancer agents, supporting its potential as a therapeutic candidate .

Case Study 2: Anti-inflammatory Mechanism

Another study focused on elucidating the anti-inflammatory mechanism of this compound through in vivo models of inflammation. The results showed a significant reduction in edema and pain response when administered to animal models subjected to inflammatory stimuli. The findings suggest that the compound may inhibit key inflammatory mediators such as prostaglandins and cytokines .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Urea-Based Scaffolds

  • Compound 3d () : 1-(3,5-bis(Trifluoromethyl)phenyl)-3-[4-(thiazol-2-yl)phenyl]urea

    • Key Differences : Replaces the 3,4-dimethylphenyl group with electron-withdrawing 3,5-bis(trifluoromethyl)phenyl and introduces a thiazole ring.
    • Implications : The trifluoromethyl groups enhance lipophilicity and metabolic stability compared to the dimethyl substituent in the target compound. However, steric bulk may reduce binding affinity in certain targets .
    • Synthetic Yield : 70.1%, suggesting efficient synthesis under similar urea-forming conditions .
  • DMPI and CDFII () : Indole derivatives with piperidinyl and benzyl groups.

    • Key Differences : Replace the urea core with indole but retain the piperidine and aromatic substituents.
    • Implications : These compounds exhibited synergism with carbapenems against MRSA, highlighting the importance of the piperidine-aryl scaffold in antimicrobial activity. The urea group in the target compound may offer alternative hydrogen-bonding interactions for target engagement .

Heterocyclic Modifications

  • Triazine-Thiourea Derivative (): Combines triazine, urea, and thiourea groups. Key Differences: Incorporates a triazine core instead of a piperidine-thiadiazole system. Implications: The triazine-thiourea structure emphasizes the role of multiple hydrogen-bond donors/acceptors in enhancing biological activity, a feature shared with the target compound’s urea and thiadiazole moieties .

Physicochemical and Pharmacokinetic Profiles

  • Metcaraphen Hydrochloride (): A cyclopentanecarboxylate ester hydrochloride salt. Key Differences: Lacks a urea or heterocyclic system but includes a charged diethylamino group. This underscores the importance of salt formation in optimizing bioavailability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3,4-Dimethylphenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea?

  • Methodological Answer : Synthesis typically involves coupling aromatic isocyanates with amines under controlled conditions. For example, describes a urea derivative synthesized by reacting an isocyanate with a thiazole amine in an inert solvent (e.g., dichloromethane) under reflux, using triethylamine to neutralize HCl. Adapting this, the target compound could be synthesized by reacting 3,4-dimethylphenyl isocyanate with 1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine. Key parameters include solvent polarity, temperature, and catalyst selection to optimize yield and purity .
  • Validation : Post-synthesis characterization via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HPLC (≥95% purity) is critical. highlights crystallographic analysis (e.g., X-ray diffraction) to confirm stereochemistry and hydrogen-bonding patterns in urea derivatives .

Q. How can researchers design preliminary experiments to assess the compound's solubility and stability?

  • Methodological Answer : Use a tiered approach:

Solubility Screening : Test in solvents of varying polarity (water, DMSO, ethanol) at 25°C and 37°C to mimic physiological conditions.

Stability Studies : Conduct accelerated degradation tests under acidic/alkaline conditions (pH 3–10) and UV exposure (per ICH Q1A guidelines). Monitor via HPLC for decomposition products.

Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting points and thermal stability.

  • Theoretical Basis : emphasizes systematic evaluation of physicochemical properties to inform downstream applications (e.g., drug formulation or environmental fate studies) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :

Assay Optimization : Validate assay conditions (e.g., cell line specificity, incubation time) using positive/negative controls. notes Pfizer’s use of standardized bioassays for urea-based compounds to ensure reproducibility .

Mechanistic Studies : Employ computational docking (e.g., molecular dynamics simulations) to predict binding affinities to target receptors. Compare with experimental IC50_{50} values.

Data Reconciliation : Apply statistical tools (e.g., ANOVA, Bland-Altman plots) to identify systemic biases between assays. ’s split-plot design for variable isolation is a useful model .

  • Theoretical Framework : Link discrepancies to differences in assay sensitivity or off-target effects, guided by ’s principle of aligning results with overarching hypotheses .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

  • Methodological Answer :

Laboratory Studies : Assess hydrolysis, photolysis, and biodegradation using OECD 301/302 guidelines. For example, ’s framework for abiotic/biotic transformations can be adapted .

Field Simulations : Use microcosm systems to model soil-water partitioning and bioaccumulation in aquatic organisms.

Analytical Tools : LC-MS/MS for trace quantification; isotopic labeling (14C^{14} \text{C}) to track metabolite pathways.

  • Advanced Consideration : Integrate computational models (e.g., QSARs) to predict ecotoxicological endpoints, as per ’s long-term ecological risk assessment strategies .

Methodological Guidance for Data Interpretation

Q. How should researchers approach structural elucidation when crystallographic data is unavailable?

  • Methodological Answer :

Spectroscopic Triangulation : Combine 1H/13C NMR^1 \text{H/}^{13} \text{C NMR}, IR, and high-resolution mass spectrometry (HRMS) to infer functional groups and connectivity.

Comparative Analysis : Cross-reference with structurally analogous urea derivatives (e.g., ’s crystallographically resolved urea-thiadiazole compound) .

Computational Aids : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data.

Q. What strategies mitigate batch-to-batch variability in synthetic yield?

  • Methodological Answer :

Process Optimization : Use Design of Experiments (DoE) to identify critical factors (e.g., reagent stoichiometry, reaction time). ’s split-plot design is a template for multivariable testing .

Quality Control : Implement in-line analytics (e.g., FTIR monitoring) for real-time feedback.

Scale-Up Protocols : Maintain consistent stirring rates and temperature gradients during reactor scaling, as per ’s industrial synthesis insights .

Theoretical and Conceptual Frameworks

Q. How can a researcher align studies on this compound with a relevant pharmacological hypothesis?

  • Methodological Answer :

Target Identification : Screen against kinase or GPCR panels (common targets for urea derivatives, per ) .

Mechanistic Linkage : Use pathway analysis (e.g., KEGG, Reactome) to connect observed activity with disease pathways (e.g., cancer, inflammation).

Validation : Confirm target engagement via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay).

  • Conceptual Basis : emphasizes grounding experimental questions in theoretical models (e.g., structure-activity relationships) to ensure scientific rigor .

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